![molecular formula C18H19NO4S B12203835 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide](/img/structure/B12203835.png)
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide
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Description
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide is a complex organic molecule featuring a prop-2-enamide backbone and various heterocycles, including thiophene and furan rings. Its unique structural characteristics suggest potential pharmacological activities, warranting a detailed exploration of its biological activity.
Chemical Structure
The compound's structure can be represented as follows:
This includes:
- A prop-2-enamide backbone.
- A tetrahydrothiophene moiety with a 1,1-dioxide functional group.
- A furan ring attached to the nitrogen atom.
Biological Activity Overview
Biological activity refers to the effects that a compound exerts on living organisms. The biological activity of this compound is assessed through various bioassays that measure responses such as:
- Cell viability
- Enzyme inhibition
- Receptor binding affinity
Given its structural features, the compound is hypothesized to exhibit several pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.
Anticonvulsant Activity
Research has shown that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of cinnamamide have demonstrated efficacy in various seizure models. The potential mechanism of action may involve modulation of neurotransmitter systems or direct interaction with ion channels.
Case Study: Cinnamamide Derivatives
A study evaluating the anticonvulsant activity of cinnamamide derivatives found significant efficacy in models such as:
- Maximal Electroshock (MES)
- 6-Hz Psychomotor Seizure Model
The findings indicated that certain derivatives could reduce seizure frequency and severity, suggesting that this compound may also possess similar properties due to its structural analogies with these compounds .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques such as:
- Molecular docking studies
- In vitro enzyme assays
These studies help determine binding affinities and interaction profiles with target proteins and receptors.
Comparative Analysis
The following table summarizes the biological activities and structural features of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Cinnamamide Derivative | Cinnamamide backbone with various substitutions | Anticonvulsant, anti-inflammatory |
Thiophene Derivative | Contains thiophene rings | Diverse biological activities |
Furan Derivative | Contains furan rings | Exhibits different reactivity patterns |
Properties
Molecular Formula |
C18H19NO4S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO4S/c20-18(9-8-15-5-2-1-3-6-15)19(13-17-7-4-11-23-17)16-10-12-24(21,22)14-16/h1-9,11,16H,10,12-14H2/b9-8+ |
InChI Key |
PYJTVFAWTPZKJB-CMDGGOBGSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.